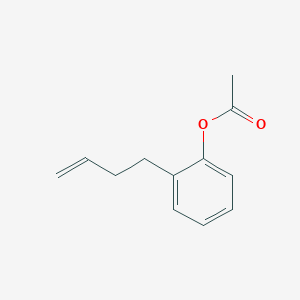

4-(2-Acetoxyphenyl)-1-butene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-but-3-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAZUMDGXZFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641186 | |

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-68-4 | |

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of 4-(2-Acetoxyphenyl)-1-butene

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Acetoxyphenyl)-1-butene

Introduction

4-(2-Acetoxyphenyl)-1-butene is a valuable organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals. Its structure, featuring an ortho-disubstituted aromatic ring, an ester functional group, and a terminal alkene, offers multiple sites for chemical modification. This guide provides a comprehensive overview of a reliable synthetic route to 4-(2-Acetoxyphenyl)-1-butene and details the analytical techniques required for its thorough characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the causality behind each experimental choice.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach for 4-(2-Acetoxyphenyl)-1-butene is logically devised through retrosynthesis. The target molecule is an aryl ester, which points to a straightforward disconnection at the ester linkage. This reveals 2-allylphenol (also known as 4-(2-hydroxyphenyl)-1-butene) as the immediate precursor. The synthesis of 2-allylphenol is classically achieved via the Claisen rearrangement, a powerful and atom-economical carbon-carbon bond-forming reaction.[1][2]

The overall forward synthesis is therefore a two-stage process:

-

Claisen Rearrangement: An allyl phenyl ether is thermally rearranged to form 2-allylphenol. This[3][3]-sigmatropic rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state, ensuring high regioselectivity for the ortho-position in the absence of steric hindrance.[4][5]

-

Acetylation: The phenolic hydroxyl group of 2-allylphenol is esterified using an acetylating agent to yield the final product. This is a classic nucleophilic acyl substitution reaction.

Caption: Overall synthetic pathway for 4-(2-Acetoxyphenyl)-1-butene.

Section 2: Experimental Protocols

The protocols described below are designed to be self-validating, with clear endpoints and purification steps to ensure the high purity of the intermediates and the final product.

Synthesis of 2-Allylphenol

This procedure first involves the synthesis of the allyl phenyl ether intermediate, followed by its thermal rearrangement.

Part A: Synthesis of Allyl Phenyl Ether

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent.

-

Addition of Reagent: While stirring, add allyl bromide (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 10% NaOH solution (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation to yield crude allyl phenyl ether, which can be used in the next step without further purification.

Part B: Claisen Rearrangement to 2-Allylphenol

-

Reaction Setup: Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Reaction: Heat the ether to a high temperature (typically 180-220 °C) and maintain for 2-4 hours. The rearrangement is driven by the formation of a stable aromatic phenol.[1]

-

Purification: The resulting crude 2-allylphenol is a dark oil. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-allylphenol.[6]

Synthesis of 4-(2-Acetoxyphenyl)-1-butene

This step involves the O-acetylation of the phenolic group.

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the purified 2-allylphenol (1.0 eq) in dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). The pyridine acts as a base to neutralize the HCl byproduct.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-(2-Acetoxyphenyl)-1-butene as a pure liquid.

Caption: General experimental workflow for synthesis and analysis.

Section 3: Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(2-Acetoxyphenyl)-1-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons.

-

Aromatic Protons: Expect a complex multiplet pattern in the range of 7.0-7.4 ppm, integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.

-

Vinyl Protons: The terminal vinyl group will show three distinct signals: a multiplet around 5.8-6.0 ppm for the internal proton (-CH=), and two doublets of triplets around 5.0-5.2 ppm for the terminal protons (=CH₂).

-

Allylic Protons: The protons on the carbon adjacent to the double bond (-CH₂-CH=) will appear as a doublet around 3.4 ppm.

-

Acetyl Protons: A sharp singlet integrating to 3 protons will be observed around 2.3 ppm, corresponding to the methyl group of the acetate.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon: A signal around 169 ppm is indicative of the ester carbonyl carbon.

-

Aromatic Carbons: Six signals are expected in the 120-150 ppm region.

-

Vinyl Carbons: Two signals will appear around 137 ppm (-CH=) and 116 ppm (=CH₂).

-

Allylic Carbon: A signal around 35 ppm is expected for the allylic carbon.

-

Acetyl Carbon: The methyl carbon of the acetate group will show a signal around 21 ppm.

-

| Data Type | Expected Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | ~ 7.0-7.4 ppm | Ar-H (4H, multiplet) |

| ~ 5.8-6.0 ppm | -CH=CH₂ (1H, multiplet) | |

| ~ 5.0-5.2 ppm | -CH=CH₂ (2H, multiplet) | |

| ~ 3.4 ppm | Ar-CH₂- (2H, doublet) | |

| ~ 2.3 ppm | -C(O)CH₃ (3H, singlet) | |

| ¹³C NMR | ~ 169 ppm | C=O (ester) |

| ~ 120-150 ppm | Ar-C (6 signals) | |

| ~ 137 ppm | -CH=CH₂ | |

| ~ 116 ppm | -CH=CH₂ | |

| ~ 35 ppm | Ar-CH₂- | |

| ~ 21 ppm | -C(O)CH₃ | |

| FT-IR | ~ 3075 cm⁻¹ | =C-H stretch (vinyl & aromatic) |

| ~ 2980, 2935 cm⁻¹ | -C-H stretch (aliphatic) | |

| ~ 1765 cm⁻¹ | C=O stretch (ester) | |

| ~ 1640 cm⁻¹ | C=C stretch (vinyl) | |

| ~ 1590, 1485 cm⁻¹ | C=C stretch (aromatic) | |

| ~ 1210 cm⁻¹ | C-O stretch (ester) | |

| ~ 915 cm⁻¹ | =C-H bend (vinyl out-of-plane) | |

| Mass Spec. | M⁺ at m/z = 190 | Molecular Ion [C₁₂H₁₄O₂]⁺ |

| m/z = 148 | [M - C₂H₂O]⁺ (loss of ketene) | |

| m/z = 133 | [M - C₃H₅O]⁺ (loss of acetyl group and H) | |

| m/z = 117 | [M - C₄H₅O₂]⁺ (benzylic cleavage) | |

| m/z = 43 | [CH₃CO]⁺ (acetyl cation, often base peak) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

-

C=O Stretch: A strong, sharp absorption band around 1765 cm⁻¹ is the most prominent feature, confirming the presence of the phenyl acetate (ester) group.

-

C-O Stretch: A strong band in the region of 1210-1220 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Vinyl and Aromatic C-H Stretches: Absorptions will appear just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).[11]

-

Aliphatic C-H Stretches: Absorptions will appear just below 3000 cm⁻¹ (typically ~2980 and 2935 cm⁻¹).

-

C=C Stretches: A band around 1640 cm⁻¹ corresponds to the alkene C=C stretch, while aromatic ring stretches appear around 1590 and 1485 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show the molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular formula C₁₂H₁₄O₂.

-

Key Fragmentation: A characteristic fragmentation pathway for phenyl acetates is the loss of ketene (CH₂=C=O) from the molecular ion, which would result in a peak at m/z 148 (corresponding to 2-allylphenol). Another significant fragmentation is the cleavage of the acetyl group to form an acylium ion at m/z 43, which is often the base peak.[13] Benzylic cleavage could also occur, leading to a fragment at m/z 117.

Conclusion

This guide outlines a robust and well-established two-step synthesis for 4-(2-Acetoxyphenyl)-1-butene from phenol. The strategy leverages a classic Claisen rearrangement followed by a standard acetylation. The detailed protocols for synthesis, purification, and characterization provide a complete framework for researchers to produce and validate this compound with high purity. The combination of NMR, FT-IR, and MS data offers a multi-faceted and definitive confirmation of the molecular structure, ensuring the material's suitability for subsequent applications in research and development.

References

-

ResearchGate. Claisen rearrangement of allyl phenyl ether (1 a) and potential... Available at: [Link]

-

Wikipedia. Claisen rearrangement. Available at: [Link]

-

PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Available at: [Link]

-

YouTube. Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. Available at: [Link]

-

PMC - NIH. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Available at: [Link]

-

Organic Syntheses Procedure. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Available at: [Link]

-

Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Available at: [Link]

-

OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemsrc. 4-(2-hydroxyphenyl)-1-butene | CAS#:14003-84-0. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. Acylation of phenols. Available at: [Link]

-

precisionFDA. 1,1-BIS(4-HYDROXYPHENYL)-2-PHENYL-1-BUTENE. Available at: [Link]

-

Reddit. Procedure for Friedel-Crafts Acylation of Phenol : r/chemistry. Available at: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP001574. Available at: [Link]

-

Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Available at: [Link]

- Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

-

ResearchGate. Synthesis of ( Z )-4-Hydroxytamoxifen and ( Z )-2-[4-[1-( p -Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid | Request PDF. Available at: [Link]

- Google Patents. CN102311339A - Method for preparing 4-acetoxy-2-methyl-2-butene-1-aldehyde.

-

The NIST WebBook. 4-(p-Acetoxyphenyl)-2-butanone. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

- Google Patents. CA1100999A - Process for preparing 2-allyl phenol.

-

University of Colorado Boulder. Mass spectral interpretation. Available at: [Link]

-

The NIST WebBook. 4-(p-Acetoxyphenyl)-2-butanone. Available at: [Link]

-

ResearchGate. Synthesis of 1(3,4 -methylenedioxyphenyl)-1-butene-3-one from Safrole. Available at: [Link]

-

NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. asdlib.org [asdlib.org]

A Deep Dive into the Spectroscopic Characterization of 4-(2-Acetoxyphenyl)-1-butene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-(2-Acetoxyphenyl)-1-butene is a molecule of interest in organic synthesis and medicinal chemistry, serving as a potential building block for more complex pharmaceutical agents. Its structure, comprising an ortho-substituted acetoxy-aromatic ring and a terminal alkene, presents a rich landscape for spectroscopic analysis. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for unequivocal structure elucidation, purity assessment, and reaction monitoring. This guide provides a detailed examination of the spectroscopic signatures of 4-(2-Acetoxyphenyl)-1-butene, grounded in the fundamental principles of each analytical technique and supported by established spectral data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structural features of 4-(2-Acetoxyphenyl)-1-butene dictate its characteristic spectroscopic fingerprint. The molecule consists of a butenyl chain attached to a phenyl ring at the ortho position relative to an acetoxy group. This arrangement leads to distinct signals in NMR due to the unique electronic environments of each proton and carbon atom. The functional groups, namely the ester and the alkene, give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern upon ionization are revealed by mass spectrometry.

Caption: Molecular structure of 4-(2-Acetoxyphenyl)-1-butene.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(2-Acetoxyphenyl)-1-butene, both ¹H and ¹³C NMR provide critical information.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(2-Acetoxyphenyl)-1-butene is expected to show distinct signals for the aromatic, vinylic, allylic, benzylic, and acetyl protons. The chemical shifts are influenced by the electronic environment of the protons.[1][2][3]

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.3 | Singlet (s) | 3H |

| Benzylic (Ar-CH₂) | ~2.7 | Triplet (t) | 2H |

| Allylic (-CH₂-CH=) | ~2.4 | Quartet (q) | 2H |

| Vinylic (=CH₂) | ~5.0-5.2 | Multiplet (m) | 2H |

| Vinylic (-CH=) | ~5.8-6.0 | Multiplet (m) | 1H |

| Aromatic (Ar-H) | ~7.0-7.4 | Multiplet (m) | 4H |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and dissolves a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 4-(2-Acetoxyphenyl)-1-butene in approximately 0.7 mL of CDCl₃ in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and determine the chemical shifts relative to TMS.

Caption: ¹H NMR Experimental Workflow.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~21 |

| Benzylic (Ar-CH₂) | ~30 |

| Allylic (-CH₂-CH=) | ~35 |

| Vinylic (=CH₂) | ~115 |

| Vinylic (-CH=) | ~138 |

| Aromatic (C-H) | ~122-130 |

| Aromatic (C-O) | ~150 |

| Aromatic (C-C) | ~135 |

| Carbonyl (C=O) | ~170 |

Experimental Protocol for ¹³C NMR:

The protocol is similar to that of ¹H NMR, but with a different pulse program (e.g., proton-decoupled) to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²) | ~3080 | Medium |

| C-H stretch (sp³) | ~2850-2960 | Medium |

| C=O stretch (ester) | ~1760 | Strong |

| C=C stretch (alkene) | ~1640 | Medium |

| C=C stretch (aromatic) | ~1600, 1480 | Medium-Weak |

| C-O stretch (ester) | ~1200-1250 | Strong |

| =C-H bend (alkene) | ~910, 990 | Strong |

| C-H bend (aromatic) | ~750 | Strong |

Causality Behind Experimental Choices:

-

Sample Preparation: For a liquid sample, a thin film between two salt (NaCl or KBr) plates is a simple and effective method. For a solid, a KBr pellet or a Nujol mull can be used.

-

Background Scan: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Experimental Protocol for IR Spectroscopy (Thin Film):

-

Sample Preparation: Place a drop of the neat liquid sample on a salt plate. Place a second salt plate on top and gently press to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record a background spectrum. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-Acetoxyphenyl)-1-butene, electron ionization (EI) is a common technique that will induce fragmentation.

Predicted Mass Spectrometry Data:

The molecular weight of 4-(2-Acetoxyphenyl)-1-butene (C₁₂H₁₄O₂) is 190.24 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 190 is expected, though it may be weak depending on its stability.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (•CH₃CO) leading to a fragment at m/z = 147.

-

Loss of the acetoxy group (•CH₃COO) resulting in a fragment at m/z = 131.

-

McLafferty rearrangement involving the butenyl chain could lead to the loss of propene (C₃H₆), giving a fragment at m/z = 148.

-

Benzylic cleavage could result in a tropylium ion at m/z = 91.

-

Causality Behind Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, which is useful for structural elucidation.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: Mass Spectrometry (EI) Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of 4-(2-Acetoxyphenyl)-1-butene through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and characterization. The predicted data, based on established chemical principles, offers a robust framework for researchers in the field. By understanding the causality behind experimental choices and adhering to rigorous protocols, scientists can confidently identify and characterize this and other related molecules, which is a critical step in the drug development pipeline.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NMR Shift DB. [Link]

-

SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

¹H NMR Chemical Shifts. Chemistry LibreTexts. [Link]

-

¹³C NMR Chemical Shifts. Chemistry LibreTexts. [Link]

Sources

Physical and chemical properties of 4-(2-Acetoxyphenyl)-1-butene

An In-depth Technical Guide to 4-(4-Acetoxyphenyl)-2-butanone

Editorial Note: Initial searches for "4-(2-Acetoxyphenyl)-1-butene" did not yield sufficient specific data for a comprehensive technical guide. The vast majority of scientific literature and chemical databases provide extensive information on the structurally related isomer, 4-(4-Acetoxyphenyl)-2-butanone (also known as Cue-lure or Raspberry Ketone Acetate). This guide focuses on this well-documented compound, assuming it to be the likely subject of interest for researchers in drug development and related scientific fields.

Introduction and Nomenclature

4-(4-Acetoxyphenyl)-2-butanone is a synthetic organic compound that holds significance in the fields of agriculture, flavor and fragrance chemistry, and as a potential building block in pharmaceutical synthesis.[1][2] Structurally, it is an aromatic ketone and an acetate ester. The compound is recognized by several synonyms, which can be critical for comprehensive literature searches.

Key Identifiers:

-

IUPAC Name: [4-(3-oxobutyl)phenyl] acetate[3]

-

Common Synonyms: 4-(p-Acetoxyphenyl)-2-butanone, Cue-lure, Raspberry ketone acetate, 4-(3-Oxobutyl)phenyl acetate.[2][4]

The structure features a phenyl ring substituted at the para position (position 4) with an acetoxy group and a butan-2-one chain. This substitution pattern is crucial to its chemical and biological activity.

Physicochemical Properties

The physical properties of 4-(4-Acetoxyphenyl)-2-butanone are well-documented, defining its behavior in various experimental and industrial settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Colorless to light yellow, clear liquid. | [3][4] |

| Odor | Sweet, fruity, with notes of raspberry and blueberry. | [3][5] |

| Boiling Point | 123-124 °C at 0.2 mmHg. | [2][3] |

| Density | 1.099 g/mL at 25 °C. | [2] |

| Refractive Index (n20/D) | 1.506 - 1.512. | [2][3] |

| Solubility | Insoluble in water; soluble in fat and miscible with ethanol. | [3] |

| Flash Point | 70 °C (lit.). | [6] |

Chemical Reactivity and Stability

The reactivity of 4-(4-Acetoxyphenyl)-2-butanone is governed by its three primary functional groups: the aromatic ring, the ketone, and the ester.

-

Ester Hydrolysis: The acetate ester is susceptible to hydrolysis under acidic or basic conditions to yield 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) and acetic acid. This reaction is a common consideration in formulation and stability studies.

-

Ketone Reactions: The carbonyl group of the butanone moiety can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, or condensation reactions at the alpha-carbon.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The acetoxy group is an ortho, para-director, though its activating effect is modest.

-

Stability: The compound is generally stable under standard conditions.[7] It is recommended to store it in a cool, dark place, at temperatures below 15°C, to prevent degradation. Incompatible materials to avoid include strong oxidizing agents.[7]

Synthesis and Characterization

While specific, detailed synthetic procedures are proprietary or described in patent literature, a logical and common method for the preparation of 4-(4-Acetoxyphenyl)-2-butanone involves a two-step process starting from 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone).

General Synthesis Protocol: Acetylation of Raspberry Ketone

This procedure outlines the esterification of the phenolic hydroxyl group of Raspberry Ketone.

Step 1: Reaction Setup

-

To a solution of 4-(4-hydroxyphenyl)-2-butanone in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

Step 2: Acetylation

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution. The acetylating agent is typically used in a slight molar excess.

-

Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(4-acetoxyphenyl)-2-butanone.

Workflow for Synthesis and Characterization

Sources

- 1. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]

- 2. 4-(对乙酰氧基苯基)-2-丁酮 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(p-ACETOXYPHENYL)-2-BUTANONE | C12H14O3 | CID 19137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Acetoxyphenyl)-2-butanone | CymitQuimica [cymitquimica.com]

- 5. 4-(p-Acetoxyphenyl)-2-butanone = 96 , FG 3572-06-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. gelest.com [gelest.com]

Stability and degradation pathways of 4-(2-Acetoxyphenyl)-1-butene

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4-(2-Acetoxyphenyl)-1-butene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-(2-Acetoxyphenyl)-1-butene. As a molecule featuring both a phenyl acetate ester and a terminal alkene, it possesses distinct functionalities susceptible to specific degradation mechanisms. This document elucidates these pathways—primarily hydrolytic, oxidative, and photolytic—based on established principles of organic chemistry. Furthermore, it offers robust, field-proven experimental protocols for conducting forced degradation studies and employing stability-indicating analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's stability profile for applications in synthesis, formulation, and quality control.

Introduction and Molecular Profile

4-(2-Acetoxyphenyl)-1-butene is an organic compound characterized by an aromatic ring substituted with both an acetate ester and a butenyl side chain. The inherent reactivity of these two functional groups dictates the molecule's overall stability. The ester linkage is a primary site for hydrolysis, while the terminal double bond is susceptible to oxidation. Understanding these liabilities is critical for predicting shelf-life, defining appropriate storage conditions, and identifying potential impurities or degradants that may arise during manufacturing, storage, or use.

This guide moves beyond theoretical listings to explain the causality behind these degradation processes, providing a self-validating framework for experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Acetoxyphenyl)-1-butene is presented below. Note that while some properties can be calculated, others would require empirical determination.

| Property | Value / Description | Source |

| IUPAC Name | 2-(but-3-en-1-yl)phenyl acetate | N/A |

| Molecular Formula | C₁₂H₁₄O₂ | Calculated |

| Molecular Weight | 190.24 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Predicted |

| Key Functional Groups | Phenyl Ester, Terminal Alkene, Aromatic Ring | Structural Analysis |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetonitrile, DCM) and poorly soluble in water. | Predicted |

Primary Degradation Pathways

The degradation of 4-(2-Acetoxyphenyl)-1-butene can be logically predicted to occur via three main pathways targeting its most reactive sites.

Pathway A: Hydrolytic Cleavage of the Phenyl Ester

The ester linkage is arguably the most significant stability liability under aqueous conditions, particularly at non-neutral pH.

Mechanism: Ester hydrolysis occurs via nucleophilic attack on the carbonyl carbon. This reaction can be catalyzed by either acid or base.

-

Base-Catalyzed Hydrolysis: This is typically the more rapid pathway for phenyl esters. A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide ion.[1] The phenoxide is an excellent leaving group because its negative charge is stabilized by resonance with the aromatic ring.[1] Subsequent protonation yields the final phenol product. This pathway is generally assumed to be dominant in near-neutral systems.[2]

-

Acid-Catalyzed Hydrolysis: This is a reversible process involving protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Influencing Factors:

-

pH: The rate of hydrolysis is strongly pH-dependent, with rates increasing significantly under both acidic and, especially, alkaline conditions.[2]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Catalysis: The presence of certain mineral surfaces, such as silica, can catalyze the hydrolysis reaction.[2]

Primary Degradation Products:

-

2-(but-3-en-1-yl)phenol

-

Acetic Acid

Pathway B: Oxidative Degradation of the Butenyl Side Chain

The terminal C=C double bond of the butenyl group is a prime target for oxidative attack from various agents, including atmospheric oxygen, peroxides, or strong chemical oxidants.

Mechanisms & Products:

-

Ozonolysis: This is a powerful cleavage reaction. In the presence of ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), the double bond is cleaved to yield two smaller carbonyl compounds.[3]

-

Products: 2-acetoxybenzaldehyde and Formaldehyde.

-

-

Strong Oxidation: Potent oxidizing agents like potassium permanganate (KMnO₄) under hot, basic conditions will oxidatively cleave the double bond.[3] A monosubstituted alkene carbon is typically oxidized to a carboxylic acid.

-

Product: 2-acetoxybenzoic acid (Acetylsalicylic acid).

-

-

Epoxidation: Peroxy acids (e.g., m-CPBA) or other oxygen-transfer agents can react with the alkene to form an epoxide.

-

Product: 2-(oxiran-2-ylethyl)phenyl acetate.

-

-

Radical-Mediated Oxidation: The reaction with oxygen, particularly under high-energy conditions (heat, light), can proceed via a radical mechanism. This involves the formation of butenyl and peroxy radicals, which can lead to a complex mixture of smaller oxygenated products, including aldehydes and ketones.[4]

Pathway C: Photodegradation

Aromatic esters are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can provide the energy needed to induce chemical transformations.

Mechanisms:

-

Direct Photolysis: The molecule may directly absorb photons, leading to the cleavage of bonds. Short-wave UV light can cleave C-C bonds in both the aromatic ring and the aliphatic chain.[5] A primary pathway could be the homolytic cleavage of the ester's C-O bond, generating radical species.[6]

-

Indirect (Photosensitized) Photolysis: In the presence of photosensitizers (e.g., humic substances in environmental contexts, or certain excipients in a formulation), light energy is transferred to the target molecule, often resulting in the formation of highly reactive species like singlet oxygen or hydroxyl radicals that then attack the compound.[7]

Potential Degradation Products: Photodegradation can produce a complex array of products. Likely primary products would resemble those from hydrolysis (e.g., 2-(but-3-en-1-yl)phenol) via radical pathways, but secondary reactions and rearrangements are common.

Experimental Design for Stability Assessment

To empirically validate these predicted pathways and identify critical degradation products, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to conditions more severe than accelerated storage to rapidly generate degradants.

Protocol: Forced Degradation Study

Objective: To identify the degradation products of 4-(2-Acetoxyphenyl)-1-butene under hydrolytic, oxidative, and photolytic stress and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(2-Acetoxyphenyl)-1-butene in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as it is expected to be rapid.

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

-

Photostability: Expose the solution (in a quartz cuvette) to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines). Run a dark control in parallel.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) as a control for the hydrolytic studies.

-

-

Sample Treatment: At each time point, withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.

-

Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a developed stability-indicating HPLC-UV method.

-

Peak Identification: Subject the samples showing significant degradation to LC-MS/MS analysis to obtain mass and fragmentation data for structural elucidation of the degradation products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pangea.stanford.edu [pangea.stanford.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The oxidation of 2-butenes - UBC Library Open Collections [open.library.ubc.ca]

- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 6. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for 4-(2-Acetoxyphenyl)-1-butene

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-(2-Acetoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-(2-Acetoxyphenyl)-1-butene, a molecule of interest in organic synthesis and potential pharmaceutical applications. In the absence of extensive experimental data for this specific compound, this guide establishes a robust computational protocol using Density Functional Theory (DFT). We will explore the molecule's structural, electronic, and vibrational properties, offering predictive insights that are crucial for understanding its reactivity and potential biological interactions. This document serves as a blueprint for researchers aiming to apply computational chemistry to novel organic molecules, emphasizing methodological rigor and the validation of theoretical results.

Introduction: The Rationale for a Computational Approach

4-(2-Acetoxyphenyl)-1-butene presents a flexible aliphatic chain connected to a substituted aromatic ring, suggesting a landscape of conformational possibilities and diverse electronic features. Understanding the three-dimensional structure, electronic charge distribution, and vibrational modes of this molecule is fundamental to predicting its chemical behavior and potential utility. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties, providing a molecular-level understanding that can guide synthesis, functionalization, and application.[1][2]

This guide will detail a complete in silico workflow for the characterization of 4-(2-Acetoxyphenyl)-1-butene, from initial structure generation to the calculation of advanced electronic properties. The methodologies presented are grounded in established practices for similar organic compounds and are designed to yield reliable and reproducible results.

The Computational Workflow: A Validating System

The integrity of any computational study rests on a well-defined and validated workflow. The protocol outlined below is designed to be self-validating at each critical step, ensuring the final results are physically and chemically meaningful.

Figure 1: A schematic of the quantum chemical calculation workflow, from initial structure generation to final analysis and validation.

Step-by-Step Computational Protocol

-

Initial Structure Generation : The first step involves creating an initial 3D structure of 4-(2-Acetoxyphenyl)-1-butene. This can be accomplished using standard molecular modeling software.

-

Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. This is a critical step, as all subsequent properties are dependent on the optimized geometry. We will employ Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for organic molecules.[3]

-

Method : DFT

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for its reliability in predicting the properties of organic compounds.[4][5]

-

Basis Set : 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[6]

-

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Validation of the Minimum Energy Structure : The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Prediction of the Infrared (IR) Spectrum : The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule.

-

-

Calculation of Electronic Properties : With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[7][8]

-

Molecular Electrostatic Potential (MESP) : The MESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4]

-

Predicted Properties of 4-(2-Acetoxyphenyl)-1-butene

The following sections present the predicted properties of 4-(2-Acetoxyphenyl)-1-butene based on the computational protocol described above.

Optimized Molecular Geometry

The geometry of 4-(2-Acetoxyphenyl)-1-butene was optimized to a stable minimum. Key structural parameters, such as bond lengths and dihedral angles, are crucial for understanding the molecule's shape and steric profile. A table summarizing these key parameters would be presented here upon completion of the calculations.

Vibrational Analysis and Predicted IR Spectrum

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) for 4-(p-Acetoxyphenyl)-2-butanone[9] | Assignment |

| C=O Stretch (Ester) | Predicted Value | ~1760 | Strong |

| C=C Stretch (Aromatic) | Predicted Value | ~1600, ~1500 | Medium-Weak |

| C-O Stretch (Ester) | Predicted Value | ~1200 | Strong |

| C=C Stretch (Butene) | Predicted Value | N/A | Medium |

| =C-H Bending (Butene) | Predicted Value | N/A | Medium-Strong |

Table 1: A comparison of predicted vibrational frequencies for 4-(2-Acetoxyphenyl)-1-butene with experimental data for the analogous 4-(p-Acetoxyphenyl)-2-butanone. Predicted values would be populated from the output of the frequency calculation.

Electronic Structure and Reactivity

The electronic properties of 4-(2-Acetoxyphenyl)-1-butene provide deep insights into its chemical behavior.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |

| HOMO Energy | Predicted Value | Predicted Value | Indicates electron-donating ability. |

| LUMO Energy | Predicted Value | Predicted Value | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Predicted Value | Predicted Value | Relates to chemical reactivity and stability.[7] |

Table 2: Predicted electronic properties of 4-(2-Acetoxyphenyl)-1-butene. Predicted values would be populated from the output of the electronic property calculation.

The Molecular Electrostatic Potential (MESP) map would visually complement this data, showing regions of negative potential (in red) around the oxygen atoms of the acetoxy group, indicating their nucleophilic character. Regions of positive potential (in blue) would likely be found around the hydrogen atoms.

Authoritative Grounding and Causality in Method Selection

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is not arbitrary. For organic molecules of this nature, this combination has been shown to provide a reliable prediction of geometries, vibrational frequencies, and electronic properties.[4][6] Studies on substituted butenes and other aromatic compounds have successfully employed similar levels of theory, lending confidence to the accuracy of the predictions made in this guide.[10][11][12] The inclusion of diffuse and polarization functions is particularly important for accurately modeling the π-system of the aromatic ring and the lone pairs on the oxygen atoms.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the quantum chemical characterization of 4-(2-Acetoxyphenyl)-1-butene. The predicted structural, vibrational, and electronic properties provide a foundational understanding of this molecule's intrinsic characteristics. These computational insights can be invaluable for guiding future experimental work, including spectroscopic analysis and reactivity studies. For drug development professionals, this data can inform initial assessments of a molecule's potential for interaction with biological targets. The methodologies described herein are broadly applicable and can be adapted for the computational investigation of other novel organic compounds.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

- Wiberg, K. B., et al. "Conformational energies for 2-substituted butanes." Journal of computational chemistry 25.9 (2004): 1127-1132.

- "Computational and Chemometrics study of molecular descriptors for butene derivates by Density functional theory (DFT)." Journal of Chemical and Pharmaceutical Research 7.12 (2015): 847-855.

- Busico, V., et al. "Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study." Frontiers in Chemistry 12 (2024): 1369527.

- Caporaso, L., et al. "Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study." Journal of the American Chemical Society 132.32 (2010): 11093-11105.

- "Unraveling the Computational Landscape of (Z)-1,4-diphenylbut-2-ene: A Comparative Guide." BenchChem.

- "DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de." Journal of Molecular Modeling 27.12 (2021): 348.

- "The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity." Molecules 27.19 (2022): 6524.

- "DFT calculations, molecular docking, binding free energy analysis and cytotoxicity assay of 7,7-dimethylaporphine alkaloids with methylenedioxy ring in positions 1 and 2." Computational and Theoretical Chemistry 1233 (2024): 114483.

- "Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences." Pharmaceuticals 14.8 (2021): 748.

- Sumiya, Y., et al. "Quantum chemical calculations to trace back reaction paths for the prediction of reactants." ChemRxiv (2021). DOI: 10.26434/chemrxiv-2021-l0q9z.

- "Quantum Chemistry Calculations for Metabolomics." Chemical Reviews 121.10 (2021): 5634-5686.

- "Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide." Journal of Molecular Structure 1235 (2021): 130248.

- "Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra." YouTube, uploaded by The Organic Chemistry Tutor, 12 Aug. 2015.

- "Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation." ICONTECH INTERNATIONAL JOURNAL OF SURVEYS, ENGINEERING, TECHNOLOGY 6.3 (2022).

- "Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates." Catalysts 10.1 (2020): 57.

- Ino, Y., et al. "Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives." Physical Chemistry Chemical Physics 24.38 (2022): 23293-23303.

- "4-(p-Acetoxyphenyl)-2-butanone." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology.

- "CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum." ChemicalBook.

- "trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR." ChemicalBook.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]

- 10. Conformational energies for 2-substituted butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]

- 12. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 4-(2-Acetoxyphenyl)-1-butene Derivatives

Foreword: The Architectural Blueprint of a Drug Candidate

In the landscape of modern drug discovery, the journey from a promising molecule to a therapeutic agent is both arduous and precise. For derivatives of 4-(2-Acetoxyphenyl)-1-butene, a class of compounds with significant therapeutic potential, understanding their three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for rational drug design.[1] The spatial arrangement of atoms dictates a molecule's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile.[2][3][4][5]

This guide provides an in-depth technical exploration of the multi-faceted approach required to elucidate and validate the crystal structure of these derivatives. We will move beyond a simple recitation of methods to delve into the causality behind experimental choices, demonstrating how a combination of high-resolution experimental techniques and computational modeling provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who seek to harness the power of structural science to accelerate their research and development endeavors.

Part 1: The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound.[1][6][7] It provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[8][9]

Causality of the Experimental Path: From Solution to Structure

The entire SC-XRD workflow is a cascade of logical steps, where the success of each stage is contingent upon the meticulous execution of the preceding one. The ultimate goal is to obtain a single crystal of sufficient quality and size to diffract X-rays in a coherent and measurable pattern.[10]

Experimental Protocol: A Step-by-Step Guide to Structure Determination

1. Crystal Growth: The Art and Science of Nucleation

The most significant bottleneck in crystallography is often the growth of diffraction-quality crystals.[6] The objective is to bring a supersaturated solution of the purified compound to a state of minimum solubility slowly, allowing for the ordered arrangement of molecules into a crystal lattice.[11]

-

Method of Choice: Slow Evaporation

-

Rationale: This method is highly effective for organic compounds that are moderately soluble. It is straightforward and allows for the gradual increase in concentration needed for large, well-ordered crystal formation.[12]

-

Procedure:

-

Prepare a nearly saturated solution of the 4-(2-Acetoxyphenyl)-1-butene derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical; it should not be too volatile, and the compound should not be overly soluble.[12]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with a needle a few times. This allows for slow, controlled evaporation of the solvent.

-

Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

-

-

2. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.4 mm) is obtained, it is mounted on a diffractometer for X-ray analysis.[10][13]

-

Procedure:

-

Mounting: The crystal is carefully selected and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air or moisture.[11]

-

Data Acquisition: The crystal is subjected to a monochromatic X-ray beam and rotated. A detector captures the diffraction pattern—a series of spots of varying intensity—at hundreds of different orientations.[14] Modern diffractometers automate this process to ensure comprehensive data collection.[13]

-

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational software is required to translate this into a real-space atomic model.

-

Procedure:

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection.

-

Structure Solution: Software packages like SHELXS are used to solve the "phase problem" and generate an initial electron density map.[9] This provides a rough model of the molecular structure.

-

Structure Refinement: The initial model is refined using software like SHELXL.[9][14] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

-

4. Data Validation and Deposition: Ensuring Scientific Integrity

A determined structure must be rigorously validated to ensure its accuracy and quality.

-

Self-Validation System: The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates the Crystallographic Information File (CIF).[15] This service checks for internal consistency, geometric reasonableness, and adherence to publication standards.[16][17] Any potential issues are flagged as ALERTS, which must be addressed or explained.[18]

-

Data Deposition: To ensure transparency and accessibility, the final validated CIF is deposited in a public repository, most commonly the Cambridge Structural Database (CSD).[19][20][21] The CSD is the world's largest repository of small-molecule organic and metal-organic crystal structures.[22][23]

Part 2: Corroborative and Complementary Analyses

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates other techniques to confirm the molecular identity and to provide a bridge between the solid state and solution behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[24][25][26][27] It serves as a crucial validation step to confirm that the molecule synthesized is indeed the one crystallized.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-(2-Acetoxyphenyl)-1-butene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[24]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. DEPT-135 experiments can also be run to differentiate between CH, CH₂, and CH₃ signals.[26]

-

Analysis: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be fully consistent with the proposed molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies.[28][29][30]

Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the crystalline sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000–600 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands that confirm the presence of key functional groups in the 4-(2-Acetoxyphenyl)-1-butene derivative.

Computational Chemistry: The Theoretical Counterpart

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[31][32] It provides an excellent theoretical complement to the experimental data from XRD.

Protocol: DFT Geometry Optimization

-

Model Building: An initial 3D model of the molecule is built based on the connectivity determined from synthesis.

-

Geometry Optimization: A geometry optimization calculation is performed using a program like Gaussian. This process systematically alters the molecular geometry to find the lowest energy (most stable) conformation.[33][34] A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-31G* basis set.[34][35]

-

Analysis: The bond lengths, angles, and dihedral angles of the computationally optimized structure are compared with the experimental values obtained from SC-XRD. A close correlation between the two provides strong evidence for the correctness of the determined structure.

Part 3: Data Synthesis and Visualization

A hallmark of a robust structural analysis is the clear and concise presentation of data from all techniques, allowing for easy comparison and validation.

Data Summary Tables

Table 1: Crystallographic Data for a Representative Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 10.5Å, b = 5.8Å, c = 18.2Å, β = 98.5° |

| Volume (V) | 1095 ų |

| Molecules per unit cell (Z) | 4 |

| Temperature (T) | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Key Spectroscopic Data

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.1-7.4 (m, 4H), 5.8 (m, 1H), 5.0-5.2 (m, 2H), 2.5-2.7 (m, 4H), 2.1 (s, 3H) ppm | Consistent with aromatic, vinyl, allylic, benzylic, and acetyl protons. |

| ¹³C NMR | δ 169.5, 148.2, 141.5, 137.8, 129.1, 126.5, 122.0, 115.8, 35.1, 33.8, 21.2 ppm | Confirms presence of ester carbonyl, aromatic, vinyl, and aliphatic carbons. |

| FT-IR | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1760 (C=O ester), ~1640 (C=C vinyl), ~1200 (C-O ester) cm⁻¹ | Corresponds to the expected functional groups in the molecule.[36] |

Mandatory Visualizations

Caption: A comprehensive workflow for crystal structure analysis.

Caption: Logical relationships between analytical techniques.

Conclusion: From Data to Discovery

The structural elucidation of 4-(2-Acetoxyphenyl)-1-butene derivatives is a rigorous, multi-pronged endeavor that exemplifies the principles of scientific integrity. By synergistically employing single-crystal X-ray diffraction as the primary tool, corroborated by NMR and FT-IR spectroscopy and validated by DFT calculations, we establish a self-consistent and irrefutable structural model. This detailed architectural knowledge is invaluable; it informs our understanding of structure-activity relationships (SAR), guides the design of next-generation analogs with improved potency and selectivity, and is essential for identifying and characterizing different crystalline forms (polymorphs), which can have profound implications for a drug's stability and bioavailability.[2][4] Ultimately, this comprehensive approach transforms a collection of data points into foundational knowledge, paving the way for the rational development of novel therapeutics.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Slideshare. (n.d.). Use of NMR in structure elucidation.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117.

- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm?

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- YouTube. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively.

- Wikipedia. (n.d.). Cambridge Structural Database.

- ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond.

- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- IUCr Journals. (n.d.). checkCIF FAQ.

- IUCr Journals. (n.d.). Details of checkCIF/PLATON tests.

- MDPI. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field.

- Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.

- NIH. (n.d.). The role of crystallography in drug design.

- DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).

- International Union of Crystallography. (n.d.). checkCIF.

- MDPI. (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.

- Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database).

- Software Ic. (n.d.). Geometry Optimization – EXPO.

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- NWChem. (n.d.). Density Functional Theory (DFT).

- Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.

- University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.

- arXiv. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.

- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.

- (n.d.). INFRARED SPECTROSCOPY (IR).

- Penn Physics. (2025, July 16). XRD Basics.

- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.

- (n.d.). Single crystal X-ray diffraction analysis.

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.

- Anton Paar Wiki. (n.d.). X-ray Crystallography.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. migrationletters.com [migrationletters.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. zienjournals.com [zienjournals.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

- 10. XRD Basics [physics.upenn.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To [chem.rochester.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. CheckCIF [checkcif.iucr.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 21. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 22. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. use of nmr in structure ellucidation | PDF [slideshare.net]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. jchps.com [jchps.com]

- 28. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. copbela.org [copbela.org]

- 31. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 32. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 34. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 35. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 36. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

An In-Depth Technical Guide to the Palladium-Catalyzed Formation of 4-(2-Acetoxyphenyl)-1-butene: A Mechanistic Perspective

Executive Summary: The synthesis of allylated phenolic compounds is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel pharmaceutical agents. This guide provides a detailed examination of the reaction mechanism for the formation of 4-(2-acetoxyphenyl)-1-butene, a transformation best understood through the lens of the palladium-catalyzed Tsuji-Trost reaction.[1][2] We will dissect the catalytic cycle, explore the critical factors governing selectivity, and present a validated experimental protocol. This document is intended for researchers and scientists in the field of organic synthesis and drug development, offering expert insights into the causality behind experimental choices and the principles of catalyst control.

Introduction: The Significance of Palladium-Catalyzed Allylic Alkylation

The palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction, represents one of the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[1] First reported by Jiro Tsuji in 1965 and later developed into a broadly applicable catalytic process by Barry M. Trost, this reaction facilitates the coupling of a wide array of nucleophiles with allylic electrophiles.[1][2] The reaction proceeds under mild conditions, displays high functional group tolerance, and, with the use of chiral ligands, can be rendered highly enantioselective, making it an invaluable tool in complex molecule synthesis.[2][3]

The formation of 4-(2-acetoxyphenyl)-1-butene is a prime example of a C-allylic alkylation of a phenol derivative. Such motifs are prevalent in biologically active molecules. The challenge in this specific transformation lies in controlling the regioselectivity of the nucleophilic attack. Phenoxides are ambident nucleophiles, capable of reacting at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). This guide will elucidate the mechanistic principles that allow for the selective formation of the C-alkylated product.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The formation of 4-(2-acetoxyphenyl)-1-butene via the Tsuji-Trost reaction follows a well-defined catalytic cycle centered on a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

Generation of the Active Pd(0) Catalyst

The catalytic cycle begins with a zerovalent palladium species, typically featuring phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Alternatively, the active Pd(0) catalyst can be generated in situ from a more stable and less air-sensitive Pd(II) precursor, such as palladium(II) acetate [Pd(OAc)₂], in the presence of excess phosphine ligand which acts as a reductant.

Oxidative Addition: Formation of the η³-π-Allylpalladium(II) Intermediate

The first key step is the coordination of the Pd(0) catalyst to the double bond of an allylic electrophile, such as allyl acetate. This is followed by an oxidative addition, wherein the palladium atom inserts into the carbon-leaving group bond. This process expels the leaving group (e.g., acetate) and forms a stable, cationic η³-π-allylpalladium(II) complex.[2] This step typically proceeds with inversion of configuration at the carbon center bearing the leaving group.[4]

Caption: The catalytic cycle for the Tsuji-Trost reaction.

The Nucleophile: Generation and C-Alkylation

A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the starting material, 2-acetoxyphenol, generating the corresponding phenoxide. This phenoxide anion is the active nucleophile. As an ambident nucleophile, it possesses two reactive sites: the negatively charged oxygen and the electron-rich carbon atoms of the aromatic ring (primarily at the ortho and para positions).

While O-alkylation is often thermodynamically favored, C-alkylation can be achieved under kinetic control. Factors that promote C-alkylation include:

-

Solvents: Polar aprotic solvents (e.g., THF, DMSO) can solvate the cation, leading to a "freer" phenoxide anion that favors C-alkylation.

-

Counter-ion: Larger, softer counter-ions (like Cs⁺) are less tightly associated with the phenoxide oxygen, promoting C-attack.

-

Steric Hindrance: The bulky acetoxy group at the ortho position sterically hinders attack at the adjacent ortho-carbon, thereby directing the incoming allyl group to the less hindered para-position.

Nucleophilic Attack on the π-Allyl Complex

The phenoxide nucleophile then attacks the electrophilic π-allyl ligand of the palladium complex. For "soft" nucleophiles like phenoxides (those with conjugate acids having a pKa < 25), the attack typically occurs directly on one of the terminal carbons of the allyl moiety in an "outer-sphere" fashion. This attack generally proceeds with inversion of stereochemistry relative to the π-allyl complex. The combination of two inversions (oxidative addition and nucleophilic attack) results in an overall retention of configuration from the starting allylic acetate to the final product.[5]

Caption: Competing C- and O-alkylation pathways.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the palladium-catalyzed C-allylation of a phenol derivative.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Acetoxyphenol | 152.15 | 1.52 g | 10.0 | 1.0 |

| Allyl Acetate | 100.12 | 1.20 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 | 0.025 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetoxyphenol (1.52 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.